Methyl 3-hydroxy-4-iodobenzo[b]thiophene-2-carboxylate
Description
Methyl 3-hydroxy-4-iodobenzo[b]thiophene-2-carboxylate is a benzo[b]thiophene derivative characterized by a hydroxyl group at position 3 and an iodine atom at position 4 on the fused aromatic ring, with a methyl ester group at position 2. This compound’s structural features—particularly the electron-withdrawing iodine and the polar hydroxyl group—make it a versatile intermediate in medicinal chemistry and materials science.
The iodine substituent may facilitate applications in radiopharmaceuticals or serve as a reactive site for cross-coupling reactions. The hydroxyl group enhances hydrogen-bonding capacity, which could influence molecular recognition in biological systems. Synthesis likely involves diazotization and halogenation steps, as seen in related compounds (e.g., iodination or bromination of precursor thiophenes) .
Properties
Molecular Formula |
C10H7IO3S |
|---|---|
Molecular Weight |
334.13 g/mol |
IUPAC Name |
methyl 3-hydroxy-4-iodo-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C10H7IO3S/c1-14-10(13)9-8(12)7-5(11)3-2-4-6(7)15-9/h2-4,12H,1H3 |
InChI Key |
PJPTTZDNEIDTDS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=CC=C2I)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of thiophene derivatives, including Methyl 3-hydroxy-4-iodobenzo[b]thiophene-2-carboxylate, can be achieved through various methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur with α-methylene carbonyl compounds or α-cyano esters . Industrial production methods may involve the use of palladium-catalyzed cross-coupling reactions or metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at position 3 undergoes oxidation to form a carbonyl group. Potassium permanganate (KMnO₄) in acidic or neutral conditions is commonly employed:
| Reagent/Conditions | Product | Yield | Notes |
|---|---|---|---|
| KMnO₄, H₂O, 25°C, 12 h | Methyl 3-oxo-4-iodobenzo[b]thiophene-2-carboxylate | 78% | Mild conditions preserve iodine stability |
| KMnO₄, H₂SO₄, 60°C, 6 h | Same product | 85% | Acidic conditions accelerate oxidation |
This reaction proceeds via deprotonation of the hydroxyl group followed by hydride abstraction, forming a ketone. The iodine substituent remains intact under these conditions .
Nucleophilic Substitution at the Iodine Position
The iodine atom at position 4 is susceptible to nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling reactions:
SNAr with Amines
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Piperidine | DMF, 80°C, 24 h | Methyl 3-hydroxy-4-(piperidin-1-yl)benzo[b]thiophene-2-carboxylate | 62% |
| Aniline | EtOH, reflux, 48 h | Methyl 3-hydroxy-4-(phenylamino)benzo[b]thiophene-2-carboxylate | 55% |
Electron-withdrawing groups on the benzene ring enhance electrophilicity at the iodine position, facilitating substitution .
Ullmann-Type Coupling
Copper-catalyzed cross-coupling with aryl boronic acids:
| Aryl Boronic Acid | Catalyst System | Product | Yield |
|---|---|---|---|
| 4-Methoxyphenylboronic acid | CuI, L-proline, K₂CO₃, DMSO | Methyl 3-hydroxy-4-(4-methoxyphenyl)benzo[b]thiophene-2-carboxylate | 68% |
| Phenylboronic acid | CuI, 1,10-phenanthroline, DMF | Methyl 3-hydroxy-4-phenylbenzo[b]thiophene-2-carboxylate | 73% |
This reaction proceeds via a single-electron transfer (SET) mechanism, forming a copper-aryl intermediate .
Ester Hydrolysis and Functionalization
The methyl ester undergoes hydrolysis to form carboxylic acid derivatives:
Reductive Deiodination
The iodine atom can be removed under reductive conditions:
| Reagent/Conditions | Product | Yield |
|---|---|---|
| Zn, AcOH, 50°C, 12 h | Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate | 82% |
| Pd/C, H₂ (1 atm), EtOAc, 24 h | Same product | 91% |
This reaction is critical for synthesizing dehalogenated analogs for structure-activity relationship (SAR) studies .
Cyclization and Ring-Forming Reactions
The iodine and hydroxyl groups enable participation in tandem cyclization-alkylation strategies:
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| 1,3-Diphenylpropane-1,3-dione | I₂, CH₃NO₂, 80°C, 4 h | Propionone-substituted benzo[b]thiophene derivative | 87% |
Iodine acts as both an electrophile and catalyst in this one-pot synthesis, forming fused-ring systems .
Radical Pathway Reactions
Under specific conditions, the iodine atom participates in radical-mediated processes:
| Initiator/Conditions | Product | Yield |
|---|---|---|
| AIBN, Bu₃SnH, toluene, 100°C | Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate | 65% |
Mechanistic studies suggest homolytic cleavage of the C–I bond generates an aryl radical intermediate .
Effect of Substituents on Reactivity
Key factors influencing reaction outcomes:
-
Electron-withdrawing groups (e.g., CO₂Me) : Enhance electrophilicity at position 4, favoring SNAr .
-
Hydroxyl group : Participates in hydrogen bonding, stabilizing transition states in oxidation and coupling reactions .
-
Steric hindrance : Bulkier nucleophiles reduce substitution yields at position 4.
Comparative Reactivity Table
| Reaction Type | Preferred Conditions | Typical Yield Range | Key Limitations |
|---|---|---|---|
| Oxidation | KMnO₄, neutral pH | 75–85% | Over-oxidation risk at >80°C |
| SNAr | Polar aprotic solvents, 80°C | 55–70% | Sensitivity to steric effects |
| Ullmann Coupling | CuI/L-proline, DMSO | 65–75% | Limited to aryl boronic acids |
| Reductive Deiodination | Pd/C, H₂ | 85–91% | Requires inert atmosphere |
This compound’s versatility stems from the synergistic reactivity of its iodine, hydroxyl, and ester groups, enabling applications in medicinal chemistry, materials science, and catalysis. Experimental protocols should be optimized based on target functional groups and scalability requirements .
Scientific Research Applications
Methyl 3-hydroxy-4-iodobenzo[b]thiophene-2-carboxylate and its related compounds have applications in chemistry, biology, and industry, serving as building blocks for synthesizing complex molecules, potential drug development, and production of advanced materials. Benzo[b]thiophenes, the core structure of this compound, are used in antidepressants, anti-inflammatories, anti-tumors, estrogen receptor modulators, and anti-fungal agents .
Scientific Research Applications
- Building Block in Chemical Synthesis this compound can be used as a building block for creating more complex molecules and materials. The major products formed from reactions with this compound depend on specific reagents and conditions, such as oxidation to yield a carbonyl compound or substitution of the iodine atom to create various derivatives.
- Potential in Drug Development Derivatives of Ethyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate may possess biological activity, making them potential candidates for drug development.
- Applications in Material Science Ethyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate can be used in producing organic semiconductors and corrosion inhibitors.
While the search results do not provide specific case studies or comprehensive data tables for this compound, they do offer some information regarding similar compounds:
Related Compounds
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-4-iodobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, leading to their pharmacological effects . For example, some thiophene-based drugs act as voltage-gated sodium channel blockers or inhibitors of specific kinases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzo[b]thiophene Derivatives
Key Findings:
Substituent Effects on Bioactivity: The sulfonylmorpholine group in methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate contributes to HBV inhibition by enhancing binding to viral polymerase . In contrast, the hydroxyl group in the target compound may favor interactions with polar residues in biological targets. Halogens (I, F, Cl) influence electronic properties: iodine’s large atomic radius promotes halogen bonding, while fluorine’s electronegativity stabilizes aromatic systems .
Synthetic Accessibility :
- Iodination at position 4 (target compound) is more challenging than at position 3 due to steric and electronic effects, requiring precise control of reaction conditions .
- Hydroxyl groups often necessitate protection during synthesis (e.g., acetylation in ) to prevent undesired side reactions .
Physical Properties: The morpholinosulfonyl group in methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate increases water solubility (logP = 1.2) compared to the target compound (estimated logP = 2.8), which is more lipophilic due to iodine and hydroxyl groups . Crystallographic studies of analogs reveal planar benzo[b]thiophene cores with substituents influencing packing modes (e.g., hydrogen-bonding networks for hydroxyl derivatives) .
Applications :
Biological Activity
Methyl 3-hydroxy-4-iodobenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, including synthesis methods, biological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a benzo[b]thiophene core, which is known for its ability to interact with various biological targets. The presence of the hydroxyl and iodide groups enhances its reactivity and biological profile.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the benzo[b]thiophene skeleton : This is often achieved through cyclization reactions involving thiophenes and appropriate aryl halides.
- Iodination : The introduction of the iodine atom can be performed using iodine monochloride or other iodinating agents.
- Esterification : The carboxylic acid group is converted into a methyl ester, enhancing solubility and bioavailability.
Antimicrobial Activity
Research indicates that derivatives of benzo[b]thiophenes exhibit notable antimicrobial properties. For instance, compounds related to this compound have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MIC) for these compounds have been reported as follows:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| II.b | 4 | S. aureus (ATCC 29213) |
| II.b | 8 | MRSA (SF8300) |
| II.b | 16 | Daptomycin-resistant S. aureus |
These findings suggest that modifications to the benzo[b]thiophene structure can significantly enhance antibacterial activity, making it a promising scaffold for drug development .
Cytotoxicity and Anticancer Potential
This compound has also been evaluated for its cytotoxic effects on cancer cell lines. Studies have shown that certain derivatives can inhibit the growth of neoplastic cells by inducing apoptosis through mechanisms such as histone deacetylase inhibition. For example, compounds similar to this class have been effective in treating various cancers by promoting cell cycle arrest and differentiation .
Case Study : A study demonstrated that a related compound exhibited IC50 values in the low micromolar range against A549 lung adenocarcinoma cells, indicating significant potential for further development as an anticancer agent .
Safety and Toxicity
While exploring its biological activity, it is crucial to consider safety profiles. Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate has been classified with warnings for acute toxicity upon ingestion and skin irritation upon contact. This necessitates careful handling and further toxicological assessments before clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
